1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
“1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C15H23NO4 . It has a molecular weight of 281.35 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO4/c1-16-6-5-11 (12 (17)9-16)15-13 (19-3)7-10 (18-2)8-14 (15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.35 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Reactions and Synthesis :
- It is used for ring-contractive and highly diastereoselective rearrangement with copper or rhodium salts (Heath et al., 2003).
- The compound undergoes Stevens rearrangement, a reaction used in synthesizing various chemical structures (Bosch et al., 1975), (Bosch et al., 1981).
Biomedical Research and Pharmacology :
- It induces a parkinsonian syndrome in primates, useful for studying Parkinson's disease (Waters et al., 1987), (Mitchell et al., 1989).
- Certain derivatives exhibit analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities (Rao et al., 1995).
- Acts as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria (Williams & Lawson, 1998).
- Involved in the generation of toxic metabolites through oxidation by serotonin and histamine neurons (Vincent, 1989).
Drug Development and Pharmacological Properties :
- Tetrahydropyridines (THP) derivatives, including this compound, are being studied as drug candidates for various pharmacological properties (Mateeva et al., 2005).
- Substituted 1,3,4-oxadiazoles derivatives have potential anticancer activities (Redda & Gangapuram, 2007).
- MPTP analogues, including minor changes in the tetrahydropyridine ring, show a marked decrease in neurotoxicity compared to MPTP itself (Fries et al., 1986).
Neuroscience and Neurology :
- The compound's induced Parkinsonism involves abnormal neuronal activity, offering insights into Parkinson's disease mechanisms (Mitchell et al., 1989), (Langston, 1985).
- PARP inhibitors may have a protective benefit in the treatment of Parkinson's disease due to its role in MPTP-induced parkinsonism (Mandir et al., 1999).
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h5,9-10H,6-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRZNLHDQXFHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=C(C=C(C=C2OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432309 | |
Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113225-07-3 | |
Record name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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